molecular formula C30H48NaO7S+ B134665 sodium;(4aR,5R,6aR,6aS,6bR,8aR,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid CAS No. 152013-72-4

sodium;(4aR,5R,6aR,6aS,6bR,8aR,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Cat. No.: B134665
CAS No.: 152013-72-4
M. Wt: 575.8 g/mol
InChI Key: JIJSEQNPAJALDU-KEDXJNOMSA-N
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Description

sodium;(4aR,5R,6aR,6aS,6bR,8aR,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a sulfated triterpene compound derived from echinocystic acid. Echinocystic acid itself is a natural triterpene isolated from various plant sources, including Eclipta prostrata. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of echinocystic acid 3-O-sodium sulfate involves the sulfation of echinocystic acid. The process typically includes the reaction of echinocystic acid with chlorosulfonic acid or sulfur trioxide-pyridine complex in an appropriate solvent such as pyridine or dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure the selective sulfation at the 3-O position .

Industrial Production Methods

Industrial production methods for echinocystic acid 3-O-sodium sulfate are not extensively documented. the general approach would involve the large-scale extraction of echinocystic acid from plant sources, followed by its chemical modification through sulfation. The process would require optimization of reaction conditions to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

sodium;(4aR,5R,6aR,6aS,6bR,8aR,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

sodium;(4aR,5R,6aR,6aS,6bR,8aR,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid can be compared with other similar compounds such as:

This compound stands out due to its unique sulfation, which enhances its solubility and bioavailability, potentially increasing its therapeutic efficacy .

Properties

CAS No.

152013-72-4

Molecular Formula

C30H48NaO7S+

Molecular Weight

575.8 g/mol

IUPAC Name

sodium;(4aR,5R,6aR,6aS,6bR,8aR,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O7S.Na/c1-25(2)14-15-30(24(32)33)19(16-25)18-8-9-21-27(5)12-11-23(37-38(34,35)36)26(3,4)20(27)10-13-28(21,6)29(18,7)17-22(30)31;/h8,19-23,31H,9-17H2,1-7H3,(H,32,33)(H,34,35,36);/q;+1/t19-,20-,21+,22+,23?,27-,28+,29+,30+;/m0./s1

InChI Key

JIJSEQNPAJALDU-KEDXJNOMSA-N

Isomeric SMILES

C[C@]12CCC(C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)OS(=O)(=O)O.[Na+]

SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OS(=O)(=O)O)C)C(=O)O)C.[Na+]

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OS(=O)(=O)O)C)C(=O)O)C.[Na+]

Synonyms

echinocystic acid-3-O-sodium sulfate
echinocystic acid-3-O-sulfate

Origin of Product

United States

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